molecular formula C15H19F3N2O3 B12292734 (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate

Cat. No.: B12292734
M. Wt: 332.32 g/mol
InChI Key: ZGVCKUUGNNAZTH-MERQFXBCSA-N
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Description

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group, multiple methyl groups, and a trifluoroacetate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The benzyl group is introduced via alkylation reactions, while the trifluoroacetate moiety is incorporated through esterification or acylation reactions using trifluoroacetic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, sodium hydride, and alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2,2-trifluoroacetate is unique due to its combination of a benzyl group, multiple methyl groups, and a trifluoroacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H19F3N2O3

Molecular Weight

332.32 g/mol

IUPAC Name

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H18N2O.C2HF3O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-2(4,5)1(6)7/h4-8,11,14H,9H2,1-3H3;(H,6,7)/t11-;/m0./s1

InChI Key

ZGVCKUUGNNAZTH-MERQFXBCSA-N

Isomeric SMILES

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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